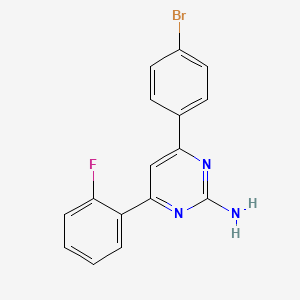
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine, also known as CPPA, is an organic compound that has been extensively studied for its potential applications in scientific research. CPPA has a wide range of applications, from being used in laboratory experiments to being used as a tool for studying biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine has been used in a wide range of scientific research applications, including in the study of enzyme kinetics, receptor binding, and drug metabolism. It has also been used in the study of enzyme inhibition, drug-receptor interactions, and signal transduction pathways. In addition, this compound has been used in the study of membrane proteins, peptide synthesis, and drug delivery systems.
Mecanismo De Acción
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine acts as an agonist of the muscarinic receptor, which is a type of G-protein coupled receptor (GPCR). When this compound binds to the muscarinic receptor, it activates the G-protein and triggers a cascade of biochemical events. This activation of the G-protein stimulates the release of second messengers, such as cyclic AMP and inositol triphosphate, which in turn activate other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the stimulation of smooth muscle contraction, inhibition of calcium channels, and inhibition of acetylcholine release. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects, and to be involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a wide range of concentrations. In addition, this compound is non-toxic and has a low solubility in aqueous solutions, making it suitable for use in a variety of experiments. However, this compound is not very stable and is sensitive to light and heat. It also has a relatively short half-life, making it unsuitable for long-term experiments.
Direcciones Futuras
There are a number of potential future directions for 4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine research. One potential direction is to further explore its potential as a therapeutic agent. This compound has already been shown to have a number of beneficial effects, and further research could lead to the development of new drugs or therapies. Another potential direction is to investigate its potential as an imaging agent. This compound has already been used in some imaging studies, and further research could lead to the development of new imaging techniques. Finally, this compound could be further explored as a tool for studying signal transduction pathways, as well as its potential as an enzyme inhibitor or drug-receptor interaction.
Métodos De Síntesis
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine can be synthesized from the reaction of 2-chloro-4-aminophenol with phenylhydrazine, followed by the addition of acetic anhydride. This method yields this compound in a yield of up to 95%. The reaction can be carried out in aqueous or organic solvents, with ethanol being the most commonly used solvent. The reaction temperature should be maintained at between 0 and 50°C.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVYJBALAOXYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)







![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)




